molecular formula C9H12N2 B594560 3,5-dicyclopropyl-1H-pyrazole CAS No. 1288339-30-9

3,5-dicyclopropyl-1H-pyrazole

Cat. No.: B594560
CAS No.: 1288339-30-9
M. Wt: 148.209
InChI Key: IMRIYHZNPLWXAW-UHFFFAOYSA-N
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Description

3,5-Dicyclopropyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2, and cyclopropyl groups at positions 3 and 5. This compound is part of the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry .

Mechanism of Action

Mode of Action

Pyrazole derivatives are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of 3,5-dicyclopropyl-1H-pyrazole with its targets and the resulting changes.

Biochemical Pathways

Pyrazole derivatives are known for their diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . Therefore, it is plausible that this compound could affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the diverse biological activities of pyrazole derivatives , it is likely that the compound could have multiple effects at the molecular and cellular levels.

Action Environment

It is known that the structure and chemistry of pyrazoles can be influenced by the environment, which can impact their reactivity and tautomerism .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dicyclopropyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with a suitable diketone or aldehyde. For instance, the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines can yield 3,5-substituted pyrazole derivatives . Another method involves the use of multicomponent reactions, where a combination of starting materials reacts in a single step to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dicyclopropyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole oxides, dihydropyrazoles, and various substituted pyrazole derivatives .

Scientific Research Applications

3,5-Dicyclopropyl-1H-pyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: Similar in structure but with methyl groups instead of cyclopropyl groups.

    3,5-Diphenyl-1H-pyrazole: Contains phenyl groups at positions 3 and 5.

    3,5-Diethyl-1H-pyrazole: Features ethyl groups at positions 3 and 5.

Uniqueness

3,5-Dicyclopropyl-1H-pyrazole is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and biological activity, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

3,5-dicyclopropyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-6(1)8-5-9(11-10-8)7-3-4-7/h5-7H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRIYHZNPLWXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Intermediate 1 (5.3 g, 35 mmol) and hydrazine hydrate (1.8 mL, 38.3 mmol) in ethanol (20 mL) were refluxed overnight. Work-up (H2O/AcOEt) after cooling the mixture to ambient temperature gave the title compound as a brown solid. M.P.: 161-164° C. 1H-NMR (δ ppm, CDCl3, 400 MHz): 15.2 (bs, 1H), 5.65 (s, 1H), 2.16-2.09 (m, 2H), 1.18-1.14 (m, 4H), 0.98-0.94 (m, 4H). MS (m/z): 149.04 [M+H]+.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
H2O AcOEt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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